molecular formula C13H16N2O4S B7777228 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-3-methylpentanoic acid

2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-3-methylpentanoic acid

Cat. No.: B7777228
M. Wt: 296.34 g/mol
InChI Key: LKZYYAIUVDNNSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Chemical Reactions Analysis

2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-3-methylpentanoic acid: undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as or .

    Reduction: Reduction reactions can be carried out using reducing agents like or .

    Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include acids , bases , and organic solvents . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-3-methylpentanoic acid: has several scientific research applications:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is utilized in proteomics research to study protein interactions and functions.

    Medicine: While not intended for therapeutic use, it is used in research to understand biochemical pathways and potential drug targets.

    Industry: It finds applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-3-methylpentanoic acid involves its interaction with specific molecular targets. The compound binds to proteins and enzymes, altering their structure and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-3-methylpentanoic acid: can be compared with other similar compounds such as:

  • 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-3-ethylpentanoic acid
  • 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-3-propylpentanoic acid

These compounds share similar structures but differ in the length and branching of the alkyl chain attached to the amino group. The uniqueness of 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-3-methylpentanoic acid lies in its specific molecular interactions and the resulting biochemical effects.

Properties

IUPAC Name

2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4S/c1-3-8(2)11(13(16)17)14-12-9-6-4-5-7-10(9)20(18,19)15-12/h4-8,11H,3H2,1-2H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKZYYAIUVDNNSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC1=NS(=O)(=O)C2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)C(C(=O)O)NC1=NS(=O)(=O)C2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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